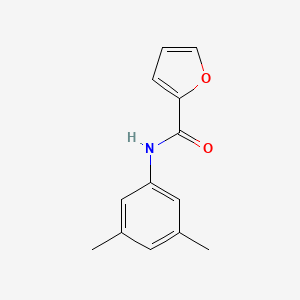

![molecular formula C15H21NO5S B5549027 (4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like "(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol" often involves multi-step reactions, starting from simpler precursors. A similar process is seen in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, where cyclic sulfonamide precursors undergo double reduction, a method that could be analogous to synthesizing the compound . This synthesis pathway utilizes cyclic aryl sulfonamides' reductive ring-opening, highlighting the potential for incorporating the aryl sulfonyl moiety into the final compound (Evans, 2007).

Molecular Structure Analysis

The analysis of molecular structures involves determining the spatial arrangement of atoms within a compound. For compounds similar to "this compound," X-ray crystallography can provide detailed insights. For example, the crystal structure analysis of related sulfonamide and oxazolidinyl compounds reveals intricate details about molecular conformations and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving "this compound" can be diverse, depending on the functional groups present. Compounds with similar structural features have been shown to undergo reactions such as solvolysis in methanol/water, leading to significant transformations that can alter the compound's structure and properties. Such reactions are instrumental in further derivatization or functionalization of the molecule (Eley, Crowley, & Bugg, 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Dimethyl Sulfomycinamate : The compound was synthesized from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, proceeding through a pyridine synthesis with total regiocontrol (Bagley et al., 2005).

- Solvolytic C-C Cleavage Reaction : Investigates the reaction of 6-acetoxycyclohexa-2,4-dienones in methanol/water under mildly basic conditions, indicating the formation of an unsaturated ketone reaction intermediate (Eley et al., 2001).

Quantum Chemical Studies

- Corrosion Inhibition on Mild Steel : Quantum chemical studies reveal that certain oxazole derivatives, including (4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate, exhibit significant corrosion inhibition on mild steel (Rahmani et al., 2018).

Synthetic Applications

- Double Reduction of Cyclic Sulfonamides : Describes the synthesis of related compounds through the double reduction of cyclic sulfonamide precursors (Evans, 2007).

- Aza-Piancatelli Rearrangement : Involves the smooth transformation of furan-2-yl(phenyl)methanol derivatives in the presence of amines, catalyzed by In(OTf)3 (Reddy et al., 2012).

Methanol Applications

- Methanol Production and Applications : Discusses methanol as a versatile chemical compound and its applications in creating more complex chemical structures (Dalena et al., 2018).

Crystal Structure Analysis

- Crystal Structure of Related Compounds : Studies the crystal structure of 3‐hydroxy methyl 4,6‐dimethoxy‐9‐phenylsulfonyl‐carbazole, a compound with structural similarities (Govindasamy et al., 2003).

Biological Activities

- Synthesis and Biological Activities : Explores the synthesis and potential biological activities of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group (Wang et al., 2015).

N-Monomethylation with Methanol

- Direct N-Monomethylation : Demonstrates the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent (Li et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-(4-methylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-22(19,20)14-4-2-12(3-5-14)8-15(18)16-6-7-21-11-13(9-16)10-17/h2-5,13,17H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPZJLLGFOZTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCOCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)